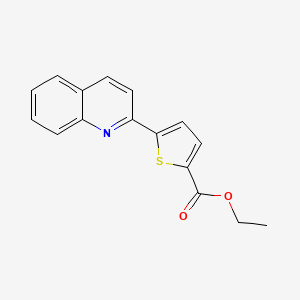

Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate

説明

特性

IUPAC Name |

ethyl 5-quinolin-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-10-9-14(20-15)13-8-7-11-5-3-4-6-12(11)17-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGVKIURVOPASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253807 | |

| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-15-5 | |

| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate typically involves the reaction of 2-quinolinecarboxylic acid with ethyl thioglycolate under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

化学反応の分析

Types of Reactions

Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and thiophene sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

Oxidation: Quinoline-2,5-dione derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline and thiophene derivatives, depending on the nucleophile used.

科学的研究の応用

Biological Activities

Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate belongs to a class of compounds known for their diverse biological activities. The quinoline and thiophene moieties contribute significantly to the pharmacological properties observed in this compound.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated the minimum inhibitory concentration (MIC) values for related thiophene compounds, suggesting a promising avenue for developing new antibiotics .

Antitumor Properties

Compounds containing quinoline and thiophene structures have been associated with anticancer activities. Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication and cell division .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. Research indicates that ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Traditional Synthetic Routes

Traditional methods often involve multi-step organic reactions, including cyclization and functional group transformations. For instance, reactions involving quinoline derivatives with thiophene carboxylic acids have been reported to yield this compound effectively .

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted synthesis techniques which enhance reaction rates and yields while reducing reaction times significantly. This method is particularly advantageous in synthesizing complex heterocyclic compounds like ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate .

Therapeutic Applications

The potential therapeutic applications of ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate extend beyond antimicrobial and anticancer effects.

Drug Development

Given its biological activities, this compound is a candidate for drug development targeting infectious diseases and cancer treatment. Its ability to interact with various biological targets makes it a versatile scaffold for designing new therapeutics .

Material Science

In addition to its biological applications, ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate may be utilized in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its electronic properties attributed to the conjugated system formed by the quinoline and thiophene rings .

作用機序

The mechanism of action of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, while the thiophene moiety can interact with proteins, altering their function. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer and antimicrobial therapies.

類似化合物との比較

Ethyl 5-(3-pyridinyl)-2-thiophenecarboxylate (C₁₂H₁₁NO₂S)

- Molecular Weight: 233.29 g/mol (lower than the quinoline derivative due to the smaller pyridine ring) .

- Key Differences: Replacing quinoline with a monocyclic pyridine reduces conjugation and molecular complexity. This simplification may enhance solubility in polar solvents but diminish binding affinity to biological targets requiring extended aromatic interactions.

- Applications : Pyridine derivatives are often explored in agrochemicals and small-molecule therapeutics due to their synthetic accessibility.

Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate (C₁₂H₁₀ClNO₂S)

- Molecular Weight : 267.73 g/mol.

- The compound is reported as a solid with moderate organic solubility, making it suitable for medicinal chemistry applications.

Ethyl 5-butylthiophene-2-carboxylate (C₁₁H₁₆O₂S)

- Molecular Weight : 212.31 g/mol.

- Key Differences: A butyl chain replaces the aromatic substituent, significantly altering physicochemical properties. The alkyl group enhances solubility in nonpolar solvents, favoring applications in material science or as a synthetic intermediate for hydrophobic compounds .

Thifensulfuron-methyl (C₁₂H₁₃N₅O₆S₂)

Ethyl 5-(isoquinolin-4-yl)thiophene-2-carboxylate (C₁₆H₁₃NO₂S)

- Molecular Weight: 283.35 g/mol (identical to the quinoline derivative).

- Key Differences: The isoquinoline substituent is a structural isomer of quinoline, altering the spatial arrangement of the nitrogen atom. This could influence binding to enzymes or receptors sensitive to heterocyclic orientation .

Comparative Data Table

Key Research Findings

- Lipophilicity: Chlorine substituents (e.g., in C₁₂H₁₀ClNO₂S) increase logP values, favoring blood-brain barrier penetration in CNS drug candidates .

- Synthetic Flexibility : Ethyl carboxylate esters serve as versatile intermediates for hydrolysis to carboxylic acids or amidation, enabling diversification in drug discovery pipelines .

生物活性

Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate features a quinoline moiety linked to a thiophene ring, which contributes to its biological activity. The compound can be synthesized through various methods, including cyclization reactions that form the heterocyclic structures characteristic of many biologically active compounds.

The biological activity of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which is crucial in anticancer applications.

- Protein Interaction : The thiophene ring may interact with proteins, modulating their function and potentially leading to inhibition of cell growth .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for therapeutic development.

Antimicrobial Activity

Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

- Bacterial Inhibition : The compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Fungal Activity : It also showed antifungal properties against common pathogens like Candida species, indicating potential for use in treating fungal infections .

Anticancer Properties

The anticancer potential of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate has been investigated in several studies:

- Cell Line Studies : In vitro assays using cancer cell lines revealed that the compound inhibits cell proliferation in a dose-dependent manner. Notably, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Mechanistic Insights : The compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining and activation of caspase pathways .

Case Studies

-

Anticancer Efficacy :

- A study conducted on MCF-7 cells showed that treatment with Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to control treatments. Flow cytometry analysis confirmed that the compound promotes apoptosis through mitochondrial pathways .

-

Antimicrobial Screening :

- In another study focusing on antimicrobial activity, Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate was tested against various pathogens. Results indicated that the compound had a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with MICs ranging from 25 to 100 µg/mL .

Table 1: Antimicrobial Activity of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 50 | Bactericidal |

| Escherichia coli | 75 | Bactericidal |

| Candida albicans | 100 | Fungicidal |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest and apoptosis |

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate, and how can purity be maximized during synthesis?

Answer: The synthesis of this compound typically involves coupling 2-quinoline derivatives with thiophene carboxylate precursors via cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling). To maximize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reaction progress via TLC. Post-synthesis, recrystallization in ethanol or methanol is recommended to remove impurities. Analytical techniques such as ¹H/¹³C NMR and HPLC (≥95% purity threshold) should confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

Answer: Key properties include:

- Hydrogen bond donors/acceptors : Determined computationally (e.g., using MarvinSketch) to predict solubility and reactivity .

- LogP (partition coefficient) : Calculated via XLogP3.0 to assess lipophilicity, critical for bioavailability studies .

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures, ensuring stability during storage .

Q. What safety precautions are essential during handling?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in a cool (<25°C), dry environment, away from incompatible substances (e.g., strong oxidizers) .

Q. What solvents are compatible with this compound for experimental applications?

Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays, while non-polar solvents (e.g., dichloromethane) are suitable for synthetic modifications. Avoid aqueous buffers with extreme pH due to ester hydrolysis risks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to quinoline-recognizing enzymes (e.g., cytochrome P450).

- Pharmacophore mapping : Identify critical functional groups (e.g., thiophene ester, quinoline ring) for target affinity .

- ADMET prediction : Tools like SwissADME assess absorption and toxicity profiles .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-response curves : Validate activity thresholds using multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Control experiments : Include positive controls (e.g., known kinase inhibitors) and validate assay reproducibility via triplicate runs .

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

Answer:

Q. What mechanistic studies are recommended to elucidate its role in inhibiting specific enzymes?

Answer:

- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

- Mutagenesis assays : Identify critical amino acid residues in target enzymes .

Q. How can structural analogs be designed to improve selectivity or reduce off-target effects?

Answer:

Q. What are the best practices for validating the compound’s biological activity in vivo?

Answer:

- Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models.

- Toxicity screening : Assess liver/kidney function markers (e.g., ALT, creatinine) post-administration .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。